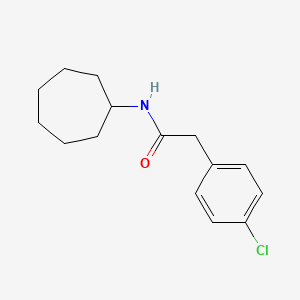

2-(4-chlorophenyl)-N-cycloheptylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-chlorophenyl)-N-cycloheptylacetamide, also known as ketamine, is a synthetic dissociative anesthetic drug that was first synthesized in 1962. Since then, it has been extensively studied for its potential therapeutic applications in various medical fields, including psychiatry, pain management, and anesthesia. In

作用機序

Ketamine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It also acts on other receptors, including the opioid receptors, serotonin receptors, and alpha-adrenergic receptors. The exact mechanism of action of 2-(4-chlorophenyl)-N-cycloheptylacetamide is not fully understood, but it is believed to involve the modulation of glutamate signaling and the activation of downstream signaling pathways.

Biochemical and Physiological Effects

Ketamine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to increase brain-derived neurotrophic factor (BDNF) levels, which may contribute to its antidepressant effects.

Ketamine has also been shown to have cardiovascular effects, including an increase in heart rate and blood pressure. It can also cause respiratory depression at high doses.

実験室実験の利点と制限

Ketamine has several advantages for use in lab experiments. It has a rapid onset of action and a short duration of action, which allows for precise timing of experiments. It also has a wide therapeutic index, meaning that the dose required for therapeutic effects is much lower than the dose required for toxic effects.

However, 2-(4-chlorophenyl)-N-cycloheptylacetamide also has several limitations for use in lab experiments. It can cause sedation and behavior changes, which may affect the results of experiments. It can also be difficult to administer in precise doses, as the effective dose can vary depending on the animal species, strain, and age.

将来の方向性

There are several future directions for research on 2-(4-chlorophenyl)-N-cycloheptylacetamide. One area of research is the development of new 2-(4-chlorophenyl)-N-cycloheptylacetamide analogs with improved therapeutic properties and fewer side effects. Another area of research is the identification of biomarkers that can predict individual responses to 2-(4-chlorophenyl)-N-cycloheptylacetamide treatment. Finally, there is a need for further research on the long-term effects of 2-(4-chlorophenyl)-N-cycloheptylacetamide treatment, particularly in terms of its potential for abuse and addiction.

Conclusion

In conclusion, 2-(4-chlorophenyl)-N-cycloheptylacetamide is a synthetic dissociative anesthetic drug that has been extensively studied for its potential therapeutic applications in various medical fields. It acts as a non-competitive NMDA receptor antagonist and has a range of biochemical and physiological effects. While 2-(4-chlorophenyl)-N-cycloheptylacetamide has several advantages for use in lab experiments, it also has several limitations. There are several future directions for research on 2-(4-chlorophenyl)-N-cycloheptylacetamide, including the development of new analogs and the identification of biomarkers for individual responses to treatment.

合成法

Ketamine is synthesized by the reaction of cyclohexanone with 4-chlorobenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with N,N-dimethylaminoethyl chloride. The resulting product is then purified to obtain 2-(4-chlorophenyl)-N-cycloheptylacetamide in its pure form.

科学的研究の応用

Ketamine has been extensively studied for its potential therapeutic applications in various medical fields. In psychiatry, 2-(4-chlorophenyl)-N-cycloheptylacetamide has been shown to have rapid antidepressant effects in patients with treatment-resistant depression. It has also been studied for its potential use in the treatment of post-traumatic stress disorder (PTSD), anxiety disorders, and obsessive-compulsive disorder (OCD).

In pain management, 2-(4-chlorophenyl)-N-cycloheptylacetamide has been used as an adjuvant to opioids for the treatment of acute and chronic pain. It has also been studied for its potential use in the treatment of neuropathic pain and complex regional pain syndrome (CRPS).

In anesthesia, 2-(4-chlorophenyl)-N-cycloheptylacetamide has been used as a general anesthetic agent in both humans and animals. It has also been used as an analgesic agent during surgery.

特性

IUPAC Name |

2-(4-chlorophenyl)-N-cycloheptylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO/c16-13-9-7-12(8-10-13)11-15(18)17-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPUKSUJFMMOBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201237 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-chlorophenyl)-N-cycloheptylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-1-phenylethanone](/img/structure/B5730082.png)

![N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide](/img/structure/B5730088.png)

![cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5730089.png)

![2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730092.png)

![N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5730093.png)

![ethyl 4-[(4-nitrophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5730107.png)

![methyl 4-ethyl-5-methyl-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5730119.png)

![1-[4-(4-bromophenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5730125.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5730132.png)

![4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5730147.png)